molecular formula C8H5Br2FO B1523354 3-Bromo-2-fluorophenacyl bromide CAS No. 1204333-47-0

3-Bromo-2-fluorophenacyl bromide

Cat. No.: B1523354
CAS No.: 1204333-47-0
M. Wt: 295.93 g/mol
InChI Key: KIEKKGYJVKMVTG-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenacyl bromide is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone . The InChI code is 1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . .

Scientific Research Applications

Fluorescence Sensing of Fluoride Ions

One application of compounds related to 3-Bromo-2-fluorophenacyl bromide is in the development of sensors for the detection of fluoride ions in water at sub-ppm concentrations. The study by Hirai et al. (2016) introduces derivatives used as sensors that exhibit a distinct turn-on fluorescence response upon fluoride ion binding, demonstrating the compound's potential in environmental monitoring and analysis Hirai et al., 2016.

Labeling of Proteins

Another significant application is the covalent attachment of fluorine-18 to proteins using fluorine-18 labeled reagents, including 4-[18F]fluorophenacyl bromide. This method, detailed by Kilbourn et al. (1987), is crucial for studying protein dynamics and distribution in biological systems through positron emission tomography (PET) imaging, offering insights into various physiological and pathological processes Kilbourn et al., 1987.

Synthesis of Antimicrobial Compounds

Başoğlu et al. (2012) explored the chemical versatility of a related compound in synthesizing Linezolid-like molecules, revealing its role in generating new antimicrobial agents. This research demonstrates the potential of this compound derivatives in developing treatments against bacterial infections, highlighting its importance in pharmaceutical chemistry Başoğlu et al., 2012.

Cellular Growth Assays

In cell biology research, derivatives of this compound have been used in cellular growth assays. Cory et al. (1991) utilized a tetrazolium compound related to MTT for in vitro cell growth assays, showcasing the application of these derivatives in evaluating cellular proliferation and cytotoxicity, essential for cancer research and drug development Cory et al., 1991.

Safety and Hazards

3-Bromo-2-fluorophenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is “Danger”. The hazard statement is H314, which means it causes severe skin burns and eye damage. The precautionary statements are P260, P271, and P280, which advise against inhaling dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-1-(3-bromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEKKGYJVKMVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703916
Record name 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-47-0
Record name 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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